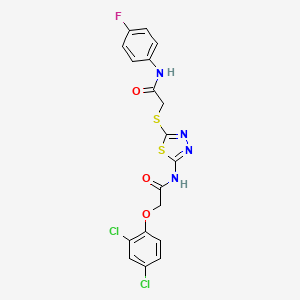

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group. The acetamide moiety at position 2 is further substituted with a 2,4-dichlorophenoxy group.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN4O3S2/c19-10-1-6-14(13(20)7-10)28-8-15(26)23-17-24-25-18(30-17)29-9-16(27)22-12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVOIECNSVINFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenol and 4-fluoroaniline. These intermediates undergo various chemical transformations, including nucleophilic substitution, acylation, and cyclization reactions, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced techniques, such as microwave-assisted synthesis and green chemistry approaches, may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the dichlorophenoxy ring can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Cancer Research

Studies have suggested that derivatives of this compound can act as potential anticancer agents. The incorporation of fluorophenyl groups has been linked to increased cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in preclinical models .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest control. For example, its application in formulations aimed at controlling fungal pathogens has shown promising results in agricultural settings .

Biological Research

Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to lipid metabolism, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Antimicrobial Chemotherapy, derivatives of the compound were tested against various bacterial strains. Results indicated a significant reduction in bacterial counts at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Application

A field trial conducted by the Agricultural Research Service demonstrated that formulations containing this compound effectively reduced fungal infections in crops by over 50%, highlighting its utility in agricultural pest management .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound belongs to a class of 1,3,4-thiadiazole acetamide derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Halogenation: The target compound’s 2,4-dichlorophenoxy and 4-fluorophenyl groups enhance electrophilicity and membrane permeability compared to non-halogenated analogues (e.g., RN1 in ). Chlorine and fluorine atoms facilitate π-π stacking and hydrogen bonding, critical for target engagement .

- Thioether Linkage : The thioethyl bridge in the target compound and analogues (e.g., 5j in ) stabilizes the thiadiazole scaffold while allowing conformational flexibility for binding .

- Acetamide Variations: Replacement of the dichlorophenoxy group with propanamide (Compound 7, ) or piperazine (Compound 6b, ) alters solubility and target specificity. Piperazine derivatives, for instance, show enhanced antibacterial activity due to improved cellular uptake .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound?

The compound is synthesized through multi-step reactions involving:

- Thiadiazole core formation : Reacting thiourea derivatives with halogenated intermediates under reflux conditions (e.g., using POCl₃ or chloroacetyl chloride) .

- Acetamide coupling : Introducing the acetamide moiety via nucleophilic substitution, often using potassium carbonate in DMF as a base and solvent .

- Thioether linkage : Incorporating sulfur bridges by reacting thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiols) with chloroacetamide derivatives . Key steps :

- Reaction monitoring via TLC (e.g., ethyl acetate/hexane solvent systems) .

- Purification by recrystallization (ethanol, pet-ether, or DMSO/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm structural motifs (e.g., dichlorophenoxy, fluorophenylamino groups) and regiochemistry .

- Mass spectrometry (FAB or ESI) : For molecular weight validation and fragmentation pattern analysis (e.g., [M+1]⁺ peaks) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- Elemental analysis : To verify purity (>95%) and stoichiometry .

Q. How is reaction progress monitored during synthesis?

- TLC : Ethyl acetate/hexane (3:7) is widely used to track intermediates. Spots are visualized under UV light or via iodine staining .

- Recrystallization yield : A sharp melting point and consistent elemental analysis data indicate successful purification .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like thiadiazole cyclization or sulfur bridge formation .

- Solvent optimization : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in selecting recrystallization agents .

- Example : ICReDD’s workflow integrates computational screening to prioritize reaction conditions (e.g., DMF vs. acetonitrile for acetamide coupling) .

Q. What strategies resolve contradictions in spectroscopic data?

- Variable temperature NMR : Differentiates dynamic effects (e.g., rotational barriers in thiadiazole rings) from structural impurities .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals, such as overlapping aromatic protons in dichlorophenoxy and fluorophenyl groups .

- X-ray crystallography : Provides definitive proof of regiochemistry and crystal packing effects, addressing discrepancies in melting points or IR data .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with other halophenyl groups) and compare bioactivity .

- In vitro assays : Test thiadiazole derivatives for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests) .

- Data correlation : Use multivariate analysis to link electronic parameters (Hammett σ) or steric bulk (Taft constants) to observed biological activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.